N-(2-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
The compound N-(2-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a structurally complex molecule featuring a 1,8-naphthyridinone core substituted with a 4-methoxybenzoyl group, a methyl group at position 7, and an acetamide side chain terminating in a 2-fluorophenyl moiety. This scaffold shares similarities with bioactive heterocyclic compounds, particularly those targeting enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4/c1-15-7-12-18-24(32)19(23(31)16-8-10-17(33-2)11-9-16)13-29(25(18)27-15)14-22(30)28-21-6-4-3-5-20(21)26/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLWEIGZZQYFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a naphthyridine core, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H20FN3O4, with a molecular weight of approximately 445.44 g/mol. The compound contains several functional groups that may influence its biological interactions:
| Component | Description |
|---|---|
| Naphthyridine Core | Bicyclic structure with nitrogen atoms |
| Fluorophenyl Group | Enhances lipophilicity and potential receptor binding |
| Methoxybenzoyl Group | May contribute to cytotoxicity and selectivity |
| Acetamide Group | Involved in biological activity modulation |
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the fluorophenyl and methoxybenzoyl groups may enhance binding affinity to target proteins, while the naphthyridine core could facilitate interactions with nucleic acids or other biomolecules. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, although detailed mechanisms remain to be elucidated.
Cytotoxicity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, in vitro assays have shown that similar compounds demonstrate high growth inhibition rates against breast (MCF-7), hepatocellular (HUH-7), and colorectal (HCT-116) cancer cell lines . The cytotoxic effects are often assessed using assays like the sulforhodamine B assay, which measures cell viability post-treatment.
Antibacterial Activity
Additionally, some studies have explored the antibacterial properties of related naphthyridine derivatives. These compounds have shown promising results against a range of bacterial strains, suggesting potential as antimicrobial agents . The structure-function relationship indicates that modifications in the side chains can significantly affect antibacterial efficacy.
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study published in 2013 focused on the synthesis and evaluation of various naphthyridine derivatives, including those structurally similar to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, highlighting their potential as anticancer agents .
Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial activity of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. Compounds were tested for their minimum inhibitory concentration (MIC), revealing effective inhibition at concentrations as low as 10 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Key Observations:
- Conformational Flexibility: Unlike the three conformers observed in dichlorophenyl-pyrazolone acetamides , the target compound’s rigid naphthyridinone core may restrict rotational freedom, favoring a single bioactive conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
